Z-Pro-Leu-Gly-NHOH
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Overview
Description
Z-Pro-Leu-Gly-NHOH is a synthetic peptide with the molecular formula C21H30N4O6 and a molecular weight of 434.49 g/mol. This compound is known for its inhibitory activity against human skin collagenase, making it a subject of interest in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-Pro-Leu-Gly-NHOH is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) to facilitate peptide bond formation.
Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process. This includes optimizing reaction conditions to achieve high yields and purity, as well as implementing purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Z-Pro-Leu-Gly-NHOH can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) and conditions such as acidic or basic environments can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Z-Pro-Leu-Gly-NHOH has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and peptidomimetics.
Biology: Investigated for its role in modulating enzyme activity, particularly in the context of collagenase inhibition.
Medicine: Potential therapeutic applications in the treatment of diseases involving excessive collagen degradation, such as arthritis and skin disorders.
Industry: Utilized in the development of cosmetic products aimed at improving skin health and reducing signs of aging.
Mechanism of Action
The mechanism by which Z-Pro-Leu-Gly-NHOH exerts its effects involves the inhibition of collagenase enzymes. By binding to the active site of these enzymes, this compound prevents the breakdown of collagen, thereby maintaining the structural integrity of tissues. The molecular targets include collagenase enzymes, and the pathways involved are those related to collagen metabolism.
Comparison with Similar Compounds
Z-Pro-Leu-Gly-NHOH is compared with other similar compounds, such as Z-Pro-Leu-Gly-OH and Z-Pro-Leu-Val-NHOH. While these compounds share structural similarities, this compound is unique in its specific inhibitory activity against collagenase. The comparison highlights the importance of the hydroxamate group in conferring this activity.
List of Similar Compounds
Z-Pro-Leu-Gly-OH
Z-Pro-Leu-Val-NHOH
Z-Pro-Leu-Val-OH
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Properties
Molecular Formula |
C21H30N4O6 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-1-[[2-(hydroxyamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C21H30N4O6/c1-14(2)11-16(19(27)22-12-18(26)24-30)23-20(28)17-9-6-10-25(17)21(29)31-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17,30H,6,9-13H2,1-2H3,(H,22,27)(H,23,28)(H,24,26)/t16-,17-/m0/s1 |
InChI Key |
VVGFLHRPYCTXGJ-IRXDYDNUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NO)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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